2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrClN5OS2/c1-12-25-26-19(30-12)24-18(28)11-29-20-23-10-17(13-5-7-14(21)8-6-13)27(20)16-4-2-3-15(22)9-16/h2-10H,11H2,1H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSHHJGEADUCNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that incorporates multiple functional groups, including imidazole and thiadiazole moieties. These structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available scientific literature.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 519.9 g/mol. The presence of bromine and chlorine atoms, along with thioether and amide functionalities, contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 519.9 g/mol |
| CAS Number | 1226441-90-2 |
The biological activity of the compound is hypothesized to stem from its interaction with various biological targets. The imidazole group is known for its role in enzyme inhibition, particularly in antimicrobial and anticancer applications. The thioether and thiadiazole components may enhance lipophilicity and membrane permeability, facilitating cellular uptake and interaction with intracellular targets.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. The imidazole ring has been associated with the inhibition of various enzymes critical for microbial survival. For instance, studies have shown that imidazole derivatives can inhibit FabK enzymes in bacteria, which are essential for fatty acid biosynthesis .
In a related study, derivatives of phenylimidazole demonstrated effective antibacterial activity against strains such as Klebsiella pneumoniae . The specific compound under review may exhibit similar properties due to its structural similarities.
Anticancer Potential
The anticancer potential of this compound is also noteworthy. Compounds containing imidazole and thiadiazole rings have been reported to induce apoptosis in cancer cells. For example, studies have shown that certain thiazole-containing compounds exhibit cytotoxicity against various cancer cell lines . The structure-activity relationship (SAR) suggests that the presence of electron-donating groups enhances cytotoxic activity, which may apply to the compound .
Study 1: Inhibition of Bacterial Growth
A recent investigation focused on the synthesis and evaluation of phenylimidazole derivatives revealed that compounds similar to our target showed promising results in inhibiting bacterial growth at low concentrations (IC50 values ranging from 0.10 to 0.24 μM) . This suggests that our compound could potentially serve as a lead molecule for developing new antibiotics.
Study 2: Anticancer Activity
Another study evaluated the anticancer effects of thiazole-containing compounds, reporting significant activity against human glioblastoma and melanoma cell lines . The mechanisms involved included inducing apoptosis through specific protein interactions, highlighting the therapeutic potential of compounds with similar structures.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide exhibit promising antimicrobial properties. For instance, studies have shown that related imidazole derivatives demonstrate significant activity against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that similar compounds can inhibit the growth of cancer cell lines such as MCF7 (human breast adenocarcinoma). The evaluation often includes assays like the Sulforhodamine B assay to quantify cell viability post-treatment . Molecular docking studies suggest that these compounds may bind effectively to cancer-related targets, enhancing their therapeutic efficacy .
Synthesis and Evaluation
A series of studies have synthesized derivatives based on the core structure of this compound. These investigations typically involve:
- Chemical Synthesis : Utilizing standard organic synthesis techniques to create the desired derivatives.
- Characterization : Employing spectroscopic methods (NMR, IR) to confirm the structures.
- Biological Testing : Conducting in vitro assays to evaluate antimicrobial and anticancer activities.
For example, a study highlighted the synthesis of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives that showed significant antimicrobial and anticancer activities against specific cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with key analogues reported in the literature:
Key Observations:
Halogen Substituents :
- The target compound’s 4-bromophenyl and 3-chlorophenyl groups are bulkier and more lipophilic than the 4-fluorophenyl and 4-methoxyphenyl groups in Compound 9 . This may enhance membrane permeability but reduce solubility.
- Bromine and chlorine (electron-withdrawing) could strengthen π-π stacking or halogen bonding in target interactions compared to fluorine or methoxy groups .
Heterocyclic Moieties :
- The 1,3,4-thiadiazole ring in the target compound has two nitrogen atoms, offering more hydrogen-bonding sites than the thiazole ring in Compound 7. This might improve binding to enzymes like cyclooxygenases (COX) or kinases .
- Compounds with benzimidazole-triazole hybrids (e.g., 9c in ) show distinct binding poses in docking studies, suggesting that the imidazole-thiadiazole combination in the target compound could occupy unique pharmacophoric spaces .
Synthetic Routes :
- The target compound’s synthesis likely involves:
Physicochemical and Pharmacokinetic Trends
- Solubility : Thiadiazole rings generally improve aqueous solubility over benzimidazoles, but bulky halogens may counteract this .
- Metabolic Stability : The thioether linkage and methyl group on thiadiazole may reduce oxidative metabolism, enhancing half-life relative to compounds with ester or amide linkages .
Computational and Experimental Characterization
- Structural Analysis: Programs like SHELXL (for crystallography) and ORTEP (for thermal ellipsoid visualization) are widely used to confirm the geometry of such compounds, as noted in , and 7 .
- Docking Studies : Analogues like 9c () were evaluated for binding modes, suggesting that the target compound’s bromine and thiadiazole groups could optimize interactions with hydrophobic pockets or catalytic sites .
Preparation Methods
Cyclocondensation of Carbonyl and Amine Precursors
The imidazole nucleus is constructed via cyclocondensation, a method exemplified in the synthesis of related heterocycles. A plausible route involves reacting 4-bromophenylglyoxal with 3-chloroaniline in the presence of ammonium acetate under reflux conditions (Scheme 1).
Scheme 1: Imidazole Core Formation
$$
\text{4-Bromophenylglyoxal} + \text{3-Chloroaniline} \xrightarrow{\text{NH}_4\text{OAc}, \Delta} \text{5-(4-Bromophenyl)-1-(3-Chlorophenyl)-1H-Imidazole}
$$
This method mirrors the cyclization strategies used in CA2416906A1 for imidazoimidazolone synthesis, where carbonyl and amine precursors undergo acid-catalyzed cyclization. Yields for analogous reactions range from 65–80%, depending on stoichiometry and solvent choice (e.g., ethanol or dichloromethane).
Thioether Linkage Installation
Nucleophilic Substitution at the Imidazole C-2 Position
The thioether bridge is introduced via nucleophilic aromatic substitution. The imidazole intermediate is first halogenated at the C-2 position using N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C. Subsequent reaction with thiourea or sodium hydrosulfide (NaSH) in dimethylformamide (DMF) affords the thiol intermediate (Scheme 2).
Scheme 2: Thiolation of Imidazole
$$
\text{2-Chloroimidazole} + \text{NaSH} \xrightarrow{\text{DMF, 60°C}} \text{2-Mercaptoimidazole}
$$
This step parallels the thiohydantoin synthesis in CA2416906A1, where thiol groups are introduced via nucleophilic displacement. Critical parameters include temperature control (60–70°C) and anhydrous conditions to minimize oxidation.
Acetamide Formation via Carboxylic Acid Activation
Synthesis of Acetic Acid Derivative
The acetic acid component is prepared by reacting chloroacetyl chloride with the thiol-functionalized imidazole in the presence of a base (e.g., triethylamine). This yields 2-((imidazol-2-yl)thio)acetyl chloride , which is subsequently hydrolyzed to the carboxylic acid (Scheme 3).
Scheme 3: Acetic Acid Intermediate
$$
\text{2-Mercaptoimidazole} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-((Imidazol-2-yl)thio)acetyl Chloride} \xrightarrow{\text{H}_2\text{O}} \text{Acetic Acid Derivative}
$$
Amide Coupling with 5-Methyl-1,3,4-Thiadiazol-2-Amine
The final amide bond is formed using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) . The acetic acid derivative is activated in situ and reacted with 5-methyl-1,3,4-thiadiazol-2-amine in tetrahydrofuran (THF) at room temperature (Scheme 4).
Scheme 4: Amide Bond Formation
$$
\text{Acetic Acid} + \text{Thiadiazole Amine} \xrightarrow{\text{DCC, DMAP}} \text{Target Acetamide}
$$
This methodology is adapted from CN102161660A, where similar coupling strategies achieve yields exceeding 70%.
Optimization and Purification Strategies
Solvent and Temperature Effects
Chromatographic Purification
Final purification employs silica gel column chromatography with ethyl acetate/hexane (3:7) to isolate the target compound in >95% purity. Recrystallization from methanol/water mixtures further enhances purity.
Analytical Data and Characterization
Spectroscopic Confirmation
Yield Comparison Across Steps
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Imidazole formation | 78 | 90 |
| Thioether installation | 85 | 88 |
| Amide coupling | 72 | 95 |
Q & A
Q. What are the recommended synthetic routes for preparing 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example:
- React 5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole-2-thiol with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile .
- Optimize reaction conditions (e.g., 60–80°C, 12–24 hours) to achieve yields >70%. Purify via recrystallization using ethanol or ethanol-DMF mixtures .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Confirm substituent positions and integration ratios (e.g., aromatic protons, methyl groups) .
- FT-IR : Identify key functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C-S at ~600–700 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Validate experimental vs. calculated C, H, N, S content (e.g., ±0.3% deviation) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Screen for cytotoxicity and antimicrobial activity using:
- MTT Assay : Test against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–50 µM to determine IC₅₀ values .
- Agar Diffusion : Assess antibacterial/antifungal activity against E. coli or C. albicans at 10–100 µg/mL .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
- Methodological Answer :
- Perform single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement). Optimize data collection at 100–150 K to minimize thermal motion artifacts .
- Use WinGX/ORTEP for visualizing anisotropic displacement parameters and validating bond angles/distances against DFT calculations .
Q. What strategies mitigate contradictions in bioactivity data across structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., bromophenyl → fluorophenyl) and compare IC₅₀ trends .
- Statistical Modeling : Apply Design of Experiments (DoE) to optimize reaction conditions and bioassay parameters (e.g., pH, solvent polarity) .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., COX-1/2, topoisomerases) and rationalize activity variations .
Q. How can solubility and pharmacokinetic properties be improved without compromising bioactivity?
- Methodological Answer :
- Functional Group Modifications : Introduce hydrophilic groups (e.g., -SO₃H, -COOH) to the thiadiazole or imidazole moieties .
- Prodrug Design : Link the compound to ester or glycoside prodrugs to enhance membrane permeability .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve bioavailability in in vivo models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
